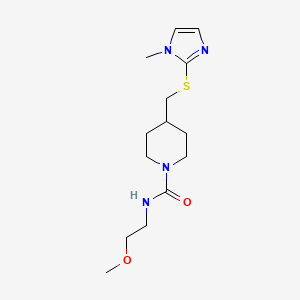

N-(2-methoxyethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2S/c1-17-9-5-16-14(17)21-11-12-3-7-18(8-4-12)13(19)15-6-10-20-2/h5,9,12H,3-4,6-8,10-11H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJONMBLMWVAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Imidazole Moiety: The imidazole group is introduced via a nucleophilic substitution reaction, where a suitable imidazole derivative reacts with a halogenated piperidine intermediate.

Attachment of the Methoxyethyl Group: The methoxyethyl group is added through an alkylation reaction, using a methoxyethyl halide and a base to facilitate the reaction.

Final Coupling: The final step involves coupling the imidazole-thio derivative with the piperidine carboxamide under mild conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole or piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.

Major Products

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced imidazole derivatives, deoxygenated products.

Substitution: Alkylated or acylated derivatives, depending on the substituents used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antitubercular/Antiparasitic Nitroimidazole Derivatives

Chee et al. () synthesized 1-(2,2-Diethoxyethyl)-4-nitro-N-(4-(piperidin-1-yl)benzyl)-1H-imidazole-2-carboxamide (37) , which shares a piperidine-linked imidazole scaffold. Key differences include:

- Nitro group : The nitroimidazole in Compound 37 confers antitubercular activity, absent in the target compound.

- Solubility modifiers : The diethoxyethyl group in Compound 37 vs. the methoxyethyl chain in the target compound may alter hydrophilicity. Ethoxy groups generally reduce solubility compared to methoxy due to increased lipophilicity .

- Synthesis : Bromoacetaldehyde diethyl acetal was used to introduce the diethoxyethyl group in Compound 37, whereas the target compound’s methoxyethyl chain likely requires milder alkylation conditions.

Sulfanyl-Containing Pyridine/Phenyl Derivatives

Enamine Ltd. () lists 2-cyano-N-(2,6-dimethylphenyl)-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide, which shares the (1-methylimidazol-2-yl)sulfanyl group with the target compound. Comparisons include:

- Core structure: The target compound uses a piperidine-carboxamide backbone, while Enamine’s derivative employs a cyano-substituted propenamide linked to a nitroaryl group. The latter’s extended conjugation may enhance UV absorption or binding affinity to aromatic pockets .

Methoxyethyl-Substituted Benzimidazole

Biopharmacule’s 1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde () shares the 2-methoxyethyl substituent but replaces the piperidine-carboxamide with a benzimidazole-carbaldehyde core. Key contrasts:

- Electrophilicity : The aldehyde group in Biopharmacule’s compound increases reactivity, making it unsuitable for long-term storage compared to the stable carboxamide in the target compound.

- Biological targets : Benzimidazoles are common in antiparasitic agents, whereas piperidine-carboxamides are explored for CNS or antimicrobial applications .

Data Table: Structural and Physicochemical Comparison

Research Findings and Hypotheses

- Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility compared to ethoxy or unsubstituted alkyl chains, as seen in and .

- Thioether stability : The (1-methylimidazol-2-yl)thio group may offer resistance to oxidative degradation compared to simpler thioethers, enhancing pharmacokinetic profiles .

- Target selectivity : The piperidine-carboxamide core could favor interactions with amine-binding enzymes (e.g., kinases or GPCRs), distinguishing it from nitroimidazoles (antiparasitic) or benzimidazoles (anthelmintic) .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-methoxyethyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide?

Answer:

The synthesis typically involves multi-step routes:

- Step 1: Coupling the piperidine core with a thioether-containing intermediate (e.g., 1-methyl-1H-imidazole-2-thiol) using Mitsunobu conditions or nucleophilic substitution (e.g., alkylation with bromomethyl intermediates) .

- Step 2: Introducing the methoxyethyl group via carboxamide formation. This often employs coupling agents like EDC/NHS to activate the carboxylic acid intermediate for reaction with 2-methoxyethylamine .

- Optimization: Purification via column chromatography (silica gel, gradient elution) and characterization by 1H/13C NMR, ESI-MS, and elemental analysis to confirm structure and purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s target binding affinity?

Answer:

- Structural Modifications: Systematically vary substituents on the piperidine ring (e.g., alkyl, aryl), thioether linkage (e.g., alkyl vs. aryl thiols), or methoxyethyl group (e.g., ethoxy, propoxy). Compare analogs like N-(benzo[d][1,3]dioxol-5-yl) derivatives for steric/electronic effects .

- Methods:

- In silico: Molecular docking (AutoDock, Schrödinger) to predict binding modes with target receptors (e.g., histamine H1/H4) .

- In vitro: Radioligand binding assays (e.g., competitive displacement using [3H]-mepyramine for H1 receptors) to quantify IC50 values .

Basic: What analytical techniques are critical for confirming the compound’s purity and structural integrity?

Answer:

- 1H/13C NMR: Identify key signals (e.g., piperidine CH2 at δ 2.5–3.5 ppm, imidazole protons at δ 7.0–7.5 ppm) .

- HPLC: Use reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry: ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z calculated for C15H24N4O2S) .

Advanced: How should researchers address contradictions in reported biological activities across studies?

Answer:

- Method Validation: Replicate assays under standardized conditions (e.g., buffer pH, temperature, cell lines).

- Purity Verification: Re-analyze compounds via HPLC and NMR to rule out degradation or impurities .

- Cross-Study Comparison: Normalize data using reference compounds (e.g., histamine H1 antagonist controls) and apply statistical meta-analysis .

Basic: What are optimal storage conditions to prevent compound degradation?

Answer:

- Storage: Desiccated at –20°C under inert gas (argon) to minimize hydrolysis/oxidation .

- Stability Monitoring: Periodic TLC or HPLC analysis (e.g., every 6 months) to detect degradation products .

Advanced: What strategies elucidate the compound’s mechanism of action against enzymatic targets?

Answer:

- Kinetic Studies: Conduct enzyme inhibition assays (e.g., Michaelis-Menten kinetics with varying substrate concentrations) to determine inhibition type (competitive/non-competitive) .

- Biophysical Methods: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) .

Basic: How can spectral data discrepancies during characterization be resolved?

Answer:

- Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., PubChem data for piperidine-carboxamides) .

- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl3 to assess solvation-induced shifts .

Advanced: What in silico approaches support SAR-driven derivative design?

Answer:

- QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to identify critical binding residues .

Basic: What experimental protocols assess the compound’s stability under physiological conditions?

Answer:

- Accelerated Stability Testing: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, followed by HPLC analysis to quantify degradation .

- LC-MS: Identify hydrolysis products (e.g., cleavage of thioether or carboxamide groups) .

Advanced: How can synthetic route efficiency be improved using statistical methods?

Answer:

- Design of Experiments (DoE): Apply factorial design to optimize variables (e.g., temperature, solvent ratio, catalyst loading) for yield improvement .

- Response Surface Methodology (RSM): Model interactions between parameters (e.g., reaction time vs. reagent stoichiometry) to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.